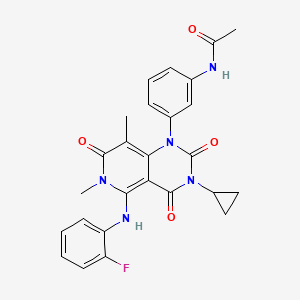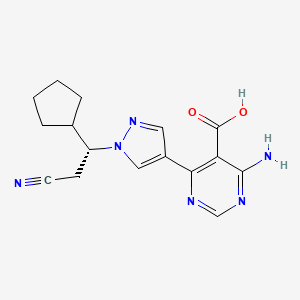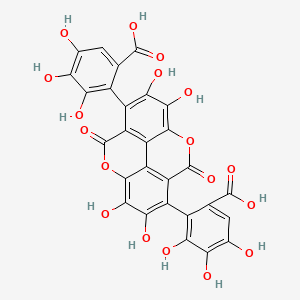![molecular formula C14H18Cl2N2S B13841011 Di-[2-(4-pyridyl)ethyl]sulfide Dihydrochloride](/img/structure/B13841011.png)
Di-[2-(4-pyridyl)ethyl]sulfide Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-[2-(4-pyridyl)ethyl]sulfide Dihydrochloride is a chemical compound with the molecular formula C14H16N2S.2HCl and a molecular weight of 317.28 . It is primarily used in proteomics research and is known for its solubility in DMSO, methanol, and water . The compound is stored at -20°C and has a melting point of 251-252°C .
Méthodes De Préparation
The synthesis of Di-[2-(4-pyridyl)ethyl]sulfide Dihydrochloride involves the reaction of 4-pyridyl ethyl bromide with sodium sulfide in an appropriate solvent . The reaction is typically carried out under reflux conditions, followed by the addition of hydrochloric acid to form the dihydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Di-[2-(4-pyridyl)ethyl]sulfide Dihydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The pyridyl groups can undergo substitution reactions with electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like methanol and DMSO, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Di-[2-(4-pyridyl)ethyl]sulfide Dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Di-[2-(4-pyridyl)ethyl]sulfide Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Di-[2-(4-pyridyl)ethyl]sulfide Dihydrochloride can be compared with other similar compounds, such as:
Di-[2-(4-pyridyl)ethyl]sulfide: The free base form of the compound, which has a different molecular weight and solubility properties.
4,4’-(Thiodiethylene)di-pyridine: Another related compound with similar structural features but different chemical properties.
The uniqueness of this compound lies in its specific dihydrochloride form, which provides distinct solubility and stability characteristics .
Propriétés
Formule moléculaire |
C14H18Cl2N2S |
|---|---|
Poids moléculaire |
317.3 g/mol |
Nom IUPAC |
4-[2-(2-pyridin-4-ylethylsulfanyl)ethyl]pyridine;dihydrochloride |
InChI |
InChI=1S/C14H16N2S.2ClH/c1-7-15-8-2-13(1)5-11-17-12-6-14-3-9-16-10-4-14;;/h1-4,7-10H,5-6,11-12H2;2*1H |
Clé InChI |
NQCPKYSUWGTJHD-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1CCSCCC2=CC=NC=C2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



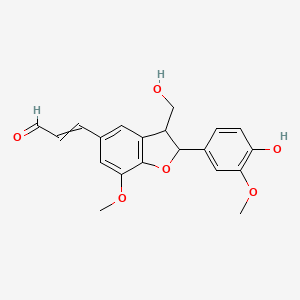



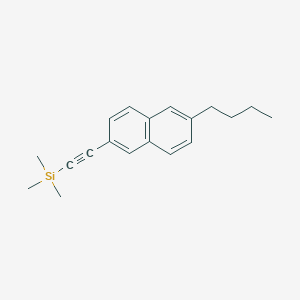
![8-Oxobicyclo[4.2.0]octa-1(6),2,4-triene-2-carbonitrile](/img/structure/B13840963.png)
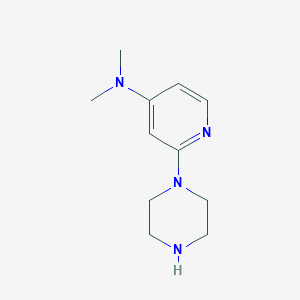
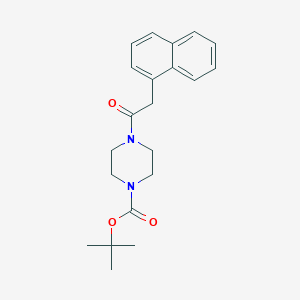
![7-Bromo-3-cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13840996.png)
